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molecular formula C14H20N2O3 B8429105 4-Amino-5-hydroxy-azepane-1-carboxylic acid benzyl ester

4-Amino-5-hydroxy-azepane-1-carboxylic acid benzyl ester

Cat. No. B8429105
M. Wt: 264.32 g/mol
InChI Key: PDWYFMYGWHITCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642774B2

Procedure details

3 g benzyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate in 70 mL 30% aqueous ammonia was stirred at 65° C. in a sealed vessel overnight. The reaction was extracted with dichloromethane. The organic layer was washed with brine, dried over sodium sulfate filtered and concentrated to yield 3.1 g of the desired product. (M+H)+: 265
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:8][CH:7]1[CH2:6][CH2:5][N:4]([C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])[CH2:3][CH2:2]2.[NH3:19]>>[CH2:12]([O:11][C:9]([N:4]1[CH2:5][CH2:6][CH:7]([OH:8])[CH:1]([NH2:19])[CH2:2][CH2:3]1)=[O:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C12CCN(CCC2O1)C(=O)OCC1=CC=CC=C1
Name
Quantity
70 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(C(CC1)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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